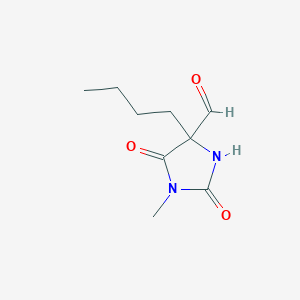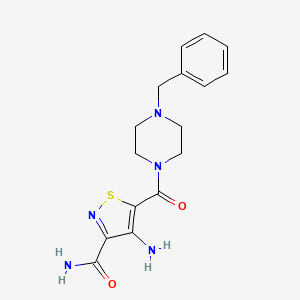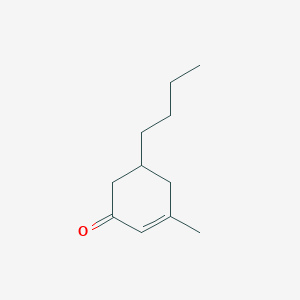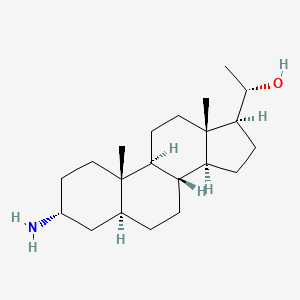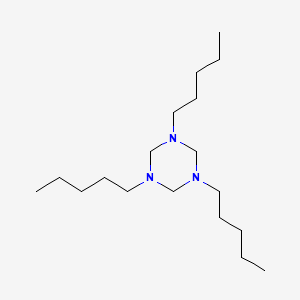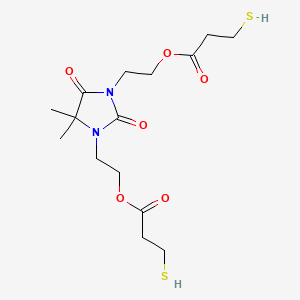
Decyl isooctyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isooctyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with decyl and isooctyl alcohols. This compound is widely used in various industrial applications due to its effectiveness in improving the properties of polyvinyl chloride (PVC) and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl isooctyl phthalate is synthesized through the esterification reaction between phthalic acid and a mixture of decyl and isooctyl alcohols. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the desired phthalate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid, and alcohols are fed into a reactor, where they are heated and mixed with a catalyst. The reaction is carried out at elevated temperatures and pressures to maximize yield. After the reaction is complete, the product is purified through distillation and other separation techniques to remove any unreacted materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl isooctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic anhydride and other oxidation products.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and decyl and isooctyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Products depend on the nucleophile used in the reaction
Applications De Recherche Scientifique
Decyl isooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its role in metabolic and reproductive disorders.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of decyl isooctyl phthalate involves its interaction with cellular and molecular targets. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on various tissues .
Comparaison Avec Des Composés Similaires
Decyl isooctyl phthalate is similar to other phthalate esters, such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but has a different alcohol component.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a slightly different structure and properties.
Di(2-ethylhexyl) phthalate (DEHP): Widely used but has raised significant health concerns due to its potential toxicity.
Uniqueness: this compound is unique in its specific combination of decyl and isooctyl alcohols, which provides a balance of flexibility and durability in plastic products. Its specific chemical structure also influences its interactions with biological systems, making it a subject of interest in toxicological studies .
Propriétés
Numéro CAS |
53363-96-5 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
Clé InChI |
GMPAVBYNZCOKOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


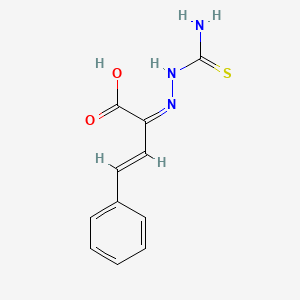
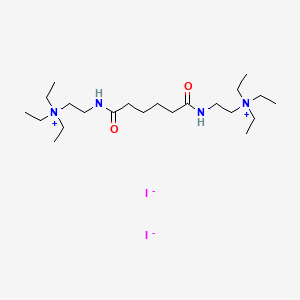
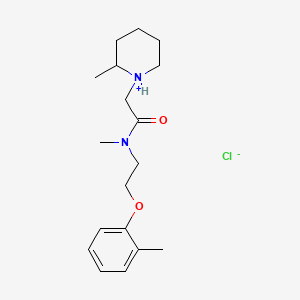
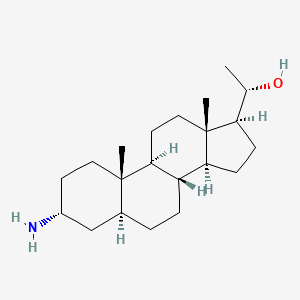
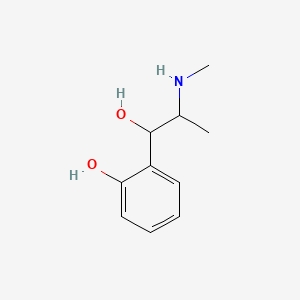
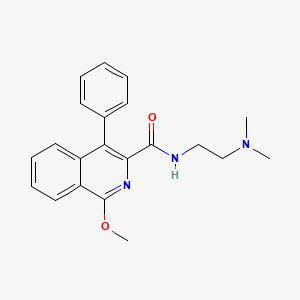
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
